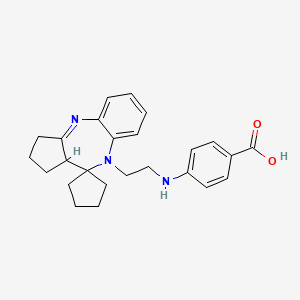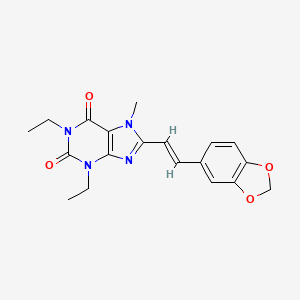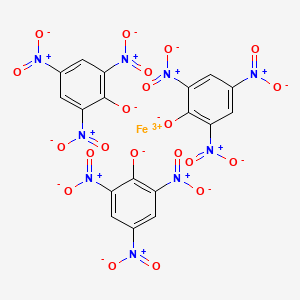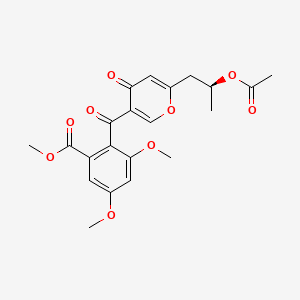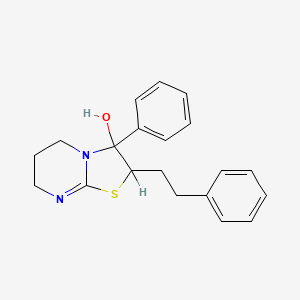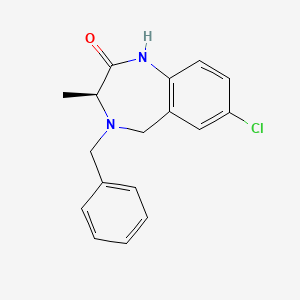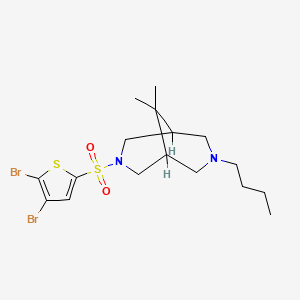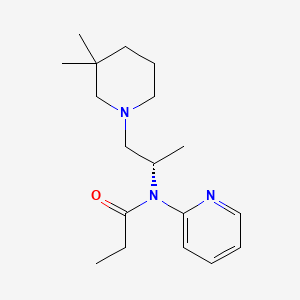
Oxythiamine heptyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxythiamine heptyl disulfide is a chemical compound with the molecular formula C19H31N3O3S2. It is a derivative of oxythiamine, which is an antivitamin of thiamine (vitamin B1). This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of a disulfide bond in its structure makes it an interesting subject for research, particularly in the context of redox reactions and protein folding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxythiamine heptyl disulfide typically involves the formation of disulfide bonds. One common method is the oxidation of thiols to disulfides. This can be achieved using various oxidizing agents such as hydrogen peroxide, iodine, or sodium perborate. The reaction is usually carried out under mild conditions to prevent overoxidation and to ensure high yields .
Industrial Production Methods: In an industrial setting, the production of disulfides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as the use of ascorbic acid as a catalyst, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Oxythiamine heptyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in thiol-disulfide exchange reactions, which are common in biological systems
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, sodium perborate.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-containing compounds, such as glutathione
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Mixed disulfides
Scientific Research Applications
Oxythiamine heptyl disulfide has several scientific research applications:
Mechanism of Action
Oxythiamine heptyl disulfide exerts its effects by interfering with thiamine-dependent enzymes. It inhibits the activity of these enzymes, leading to a disruption in metabolic pathways such as the pentose phosphate pathway and the tricarboxylic acid cycle. This inhibition results in the accumulation of pyruvate and other metabolic intermediates, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Oxythiamine: The parent compound, known for its antivitamin properties and potential anticancer effects.
2’-Methylthiamine: Another thiamine antimetabolite with similar biological activities but different selectivity and potency.
Uniqueness: Oxythiamine heptyl disulfide is unique due to its disulfide bond, which imparts distinct redox properties and makes it a valuable tool for studying thiol-disulfide exchange reactions. Its ability to inhibit thiamine-dependent enzymes also sets it apart from other similar compounds .
Properties
CAS No. |
84714-59-0 |
|---|---|
Molecular Formula |
C19H31N3O3S2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[(Z)-3-(heptyldisulfanyl)-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C19H31N3O3S2/c1-4-5-6-7-8-11-26-27-18(9-10-23)15(2)22(14-24)13-17-12-20-16(3)21-19(17)25/h12,14,23H,4-11,13H2,1-3H3,(H,20,21,25)/b18-15- |
InChI Key |
HRLNHUBMBYQYCC-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |
Canonical SMILES |
CCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



